Amg-548

Description

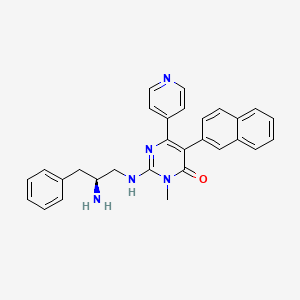

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N5O/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20/h2-16,18,25H,17,19,30H2,1H3,(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVKVJIRFKVPBF-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347617 | |

| Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864249-60-5 | |

| Record name | AMG 548 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864249605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864249-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMG-548 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGR0H531I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG-548

Introduction

AMG-548 is a potent and selective, orally active small molecule inhibitor primarily targeting the p38α mitogen-activated protein kinase (MAPK).[1] The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines, and plays a pivotal role in the regulation of inflammatory responses.[2] Specifically, p38α is involved in the biosynthesis of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β), at both the transcriptional and translational levels.[2] Due to its central role in inflammation, p38α has been a key target for the development of anti-inflammatory therapeutics. This compound has demonstrated efficacy in both acute and chronic preclinical models of arthritis. This guide provides a detailed overview of the mechanism of action of this compound, its selectivity profile, and its effects on relevant signaling pathways, supported by available quantitative data and experimental methodologies.

Primary Mechanism of Action: Inhibition of p38α MAPK Signaling

The principal mechanism of action of this compound is the potent and selective inhibition of p38α kinase.[2] By binding to p38α, this compound blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates. This interruption of the signaling cascade leads to the suppression of pro-inflammatory cytokine production.

The p38α signaling pathway is typically activated by cellular stresses and inflammatory stimuli such as lipopolysaccharides (LPS).[2] This activation leads to a cascade of phosphorylation events that ultimately result in the enhanced transcription and translation of genes encoding inflammatory mediators. This compound's inhibition of p38α effectively mitigates these downstream effects. In human whole blood, this compound has been shown to potently inhibit the production of several key cytokines, including LPS-stimulated TNFα and IL-1β, as well as TNFα-induced IL-8 and IL-1β-induced IL-6.[1][3]

Off-Target Activity: Inhibition of Wnt/β-catenin Signaling

In addition to its primary target, this compound has been observed to inhibit the Wnt/β-catenin signaling pathway.[2] This activity is not due to direct interaction with components of the Wnt pathway but is rather a consequence of cross-reactivity with other kinases.[2] Specifically, this compound directly inhibits Casein Kinase 1 isoforms δ (CKIδ) and ε (CKIε).[1][2]

In the canonical Wnt pathway, CKI plays a crucial role in the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. While CKI's role in this complex is context-dependent, its inhibition by this compound has been shown to disrupt the normal regulation of β-catenin. The concentration of this compound required to inhibit CKIδ/ε in cellular assays closely corresponds to the concentration needed to inhibit Wnt/β-catenin signaling, supporting this as the mechanism for the observed off-target effect.[2]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through various in vitro assays. The data below summarizes its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against its primary target, related kinases, and its functional effect on cytokine production.

| Target Class | Specific Target | Parameter | Value (nM) | Reference(s) |

| p38 MAPK Isoforms | p38α | Ki | 0.5 | [1][3] |

| IC50 | 0.5 | [2] | ||

| p38β | Ki | 3.6 | [3] | |

| IC50 | 3.6 | [2] | ||

| p38γ | Ki | 2600 | [1][3] | |

| IC50 | 2600 | [2] | ||

| p38δ | Ki | 4100 | [1][3] | |

| IC50 | 4100 | [2] | ||

| JNK Isoforms | JNK1 | Ki | 11480 | [3] |

| JNK2 | Ki | 39 | [1][3] | |

| JNK3 | Ki | 61 | [1][3] | |

| Cytokine Production | LPS-stimulated TNFα | IC50 | 3 | [1][3] |

| (in human whole blood) | LPS-stimulated IL-1β | IC50 | 7 | [1][3] |

| TNFα-induced IL-8 | IC50 | 0.7 | [1][3] | |

| IL-1β-induced IL-6 | IC50 | 1.3 | [1][3] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed are standard within the field of drug discovery and pharmacology.

Kinase Inhibition Assays (for Ki and IC50 determination):

-

Objective: To quantify the potency and selectivity of this compound against a panel of purified kinases.

-

General Methodology: These assays typically involve incubating the purified kinase, a specific substrate (often a peptide), and a phosphate donor (ATP, usually radiolabeled) with varying concentrations of the inhibitor (this compound). The kinase activity is measured by quantifying the amount of phosphorylated substrate. The data is then plotted against inhibitor concentration to calculate the IC50 value. Ki values are subsequently derived from the IC50 values using the Cheng-Prusoff equation, which also accounts for the ATP concentration.

Human Whole Blood Assays (for cytokine inhibition):

-

Objective: To assess the functional activity of this compound in a physiologically relevant ex vivo system.

-

General Methodology: Freshly drawn human whole blood is pre-incubated with various concentrations of this compound. The blood is then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines like TNFα and IL-1β.[1][3] Alternatively, the blood can be stimulated with TNFα or IL-1β to measure the production of downstream cytokines like IL-8 or IL-6, respectively.[1][3] After a specified incubation period, the plasma is separated, and the concentration of the target cytokine is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Wnt/β-catenin Signaling Assays:

-

Objective: To measure the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

-

General Methodology:

-

Luciferase Reporter Gene Assay (e.g., SuperTOPflash): This assay utilizes a cell line (e.g., U2OS-EFC) that has been engineered to contain a luciferase reporter gene under the control of a promoter with TCF/LEF binding sites.[2] When the Wnt pathway is active, β-catenin activates transcription from this promoter, leading to the production of luciferase. The cells are treated with this compound, and the pathway is stimulated. The amount of light produced by the luciferase enzyme is then measured, with a decrease in luminescence indicating inhibition of the pathway.

-

Enzyme Fragment Complementation (EFC) Assay: This is a cell-based assay used to monitor protein-protein interactions or, in an antagonistic format, the disruption of such interactions.[2] It was used to confirm the inhibition of Wnt/β-catenin signaling by this compound.[2]

-

In Vivo Efficacy Models:

-

Objective: To evaluate the therapeutic potential of this compound in animal models of inflammatory diseases.

-

General Methodology: this compound has been tested in models such as LPS-induced TNFα production in mice and collagen-induced or adjuvant-induced arthritis in rats.[3] These models involve inducing an inflammatory state in the animals and then administering this compound. The efficacy of the compound is assessed by measuring reductions in disease-specific endpoints, such as levels of circulating TNFα or clinical scores of arthritis (e.g., paw swelling).

Conclusion

This compound is a highly potent and selective inhibitor of p38α MAPK, a key regulator of inflammatory responses. Its primary mechanism of action involves the direct inhibition of p38α kinase activity, leading to a significant reduction in the production of major pro-inflammatory cytokines. While it demonstrates remarkable selectivity for p38α over other p38 isoforms, it also exhibits off-target activity against CKIδ/ε, resulting in the inhibition of the Wnt/β-catenin signaling pathway. The comprehensive characterization of this compound through a variety of in vitro, ex vivo, and in vivo experimental models underscores its potential as a modulator of inflammatory processes.

References

The Discovery of AMG-548: A Potent and Selective p38α Kinase Inhibitor

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and preclinical characterization of AMG-548, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). p38α is a critical node in the cellular signaling pathways that drive inflammatory responses, making it a key therapeutic target for a range of autoimmune and inflammatory diseases. This compound emerged from drug discovery efforts as a highly selective molecule with significant potential for modulating the production of pro-inflammatory cytokines. This whitepaper consolidates the available quantitative data on the biochemical and cellular activity of this compound, details the likely experimental methodologies employed in its evaluation, and visualizes the pertinent biological pathways and experimental workflows. While the clinical development of this compound was discontinued in the preclinical phase, the information surrounding its discovery offers valuable insights into the strategies for targeting p38α and the challenges associated with developing kinase inhibitors for chronic inflammatory diseases.

Introduction: p38α MAPK as a Therapeutic Target

The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stresses, such as inflammatory cytokines, UV radiation, and osmotic shock.[1] Of the four isoforms (α, β, γ, and δ), p38α is the most ubiquitously expressed and has been extensively implicated in the inflammatory cascade.[2] Activation of p38α triggers a downstream signaling cascade that ultimately leads to the increased production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] Consequently, the inhibition of p38α has been a major focus of drug discovery programs aimed at developing novel oral anti-inflammatory agents.

This compound was developed by Amgen as a potent and selective inhibitor of p38α.[4] While detailed primary publications on the discovery and structure-activity relationship (SAR) of this compound are not publicly available, likely due to its discontinuation in preclinical development, a significant amount of data regarding its in vitro and in vivo activity has been disseminated through scientific literature and commercial suppliers. This document aims to collate and present this information in a structured and technically detailed format.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Inhibition Constant (Ki) | IC50 |

| p38α | 0.5 nM[5] | 0.5 nM |

| p38β | 3.6 nM | 3.6 nM |

| p38γ | 2600 nM[5] | 2600 nM |

| p38δ | 4100 nM[5] | 4100 nM |

| JNK2 | 39 nM[5] | - |

| JNK3 | 61 nM[5] | - |

Data compiled from multiple sources, as cited.

Table 2: Cellular Inhibitory Activity of this compound in Human Whole Blood Assays

| Stimulus | Cytokine Measured | IC50 |

| LPS | TNFα | 3 nM[5] |

| LPS | IL-1β | 7 nM[5] |

| TNFα | IL-8 | 0.7 nM[5] |

| IL-1β | IL-6 | 1.3 nM[5] |

Data from MedChemExpress.[5]

Table 3: Pharmacokinetic Parameters of this compound

| Species | Bioavailability (F) | Half-life (t1/2) |

| Rat | 62% | 4.6 hours |

| Dog | 47% | 7.3 hours |

Data from MedChemExpress.[5]

Experimental Protocols

The following sections detail the likely methodologies for the key experiments used to characterize this compound, based on standard industry practices and available literature.

p38α Kinase Assay (In Vitro)

Objective: To determine the direct inhibitory activity of this compound on the p38α kinase enzyme.

Methodology:

-

Reagents: Recombinant human p38α enzyme, a suitable substrate (e.g., ATF-2), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA), and this compound at various concentrations.

-

Procedure: a. The p38α enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a 96- or 384-well plate. b. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

- Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

- Luminescent assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced, which correlates with kinase activity.

- Fluorescence-based assay: Using a phospho-specific antibody labeled with a fluorescent probe.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

LPS-Induced TNFα Production in Human Whole Blood (Ex Vivo)

Objective: To assess the potency of this compound in a more physiologically relevant cellular context.

Methodology:

-

Sample Collection: Fresh human whole blood is collected from healthy volunteers into heparinized tubes.

-

Procedure: a. The whole blood is pre-incubated with various concentrations of this compound for a specified time (e.g., 30-60 minutes) at 37°C. b. Lipopolysaccharide (LPS) is added to the blood samples to stimulate the production of TNFα. c. The samples are incubated for a further period (e.g., 4-6 hours) at 37°C. d. The reaction is stopped by centrifugation, and the plasma supernatant is collected.

-

Quantification: The concentration of TNFα in the plasma is measured using a commercially available ELISA kit.

-

Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in TNFα production compared to the vehicle control.

Collagen-Induced Arthritis (CIA) in Rodents (In Vivo)

Objective: To evaluate the efficacy of this compound in a preclinical animal model of rheumatoid arthritis.

Methodology:

-

Animal Model: Male DBA/1 mice are typically used for this model.

-

Induction of Arthritis: a. An initial immunization is performed by intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. b. A booster injection of collagen in incomplete Freund's adjuvant is given 21 days after the primary immunization.

-

Treatment: a. This compound is formulated for oral administration. b. Dosing is initiated either prophylactically (before the onset of disease) or therapeutically (after the appearance of clinical signs of arthritis). c. The compound is administered daily at various doses for a defined period (e.g., 14-28 days).

-

Efficacy Assessment: a. Clinical Scoring: The severity of arthritis in each paw is scored based on erythema and swelling (e.g., on a scale of 0-4). b. Histopathology: At the end of the study, the joints are collected, and histological sections are prepared to assess inflammation, cartilage destruction, and bone erosion. c. Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines and other relevant biomarkers.

-

Data Analysis: The clinical scores, histological parameters, and biomarker levels are compared between the this compound-treated groups and the vehicle-treated control group to determine the efficacy of the compound.

Mandatory Visualizations

Signaling Pathway

Caption: The p38α MAPK signaling cascade in inflammation.

Experimental Workflow

Caption: A representative drug discovery workflow for a p38 inhibitor.

Discussion and Conclusion

The discovery of this compound represents a significant effort in the development of small molecule inhibitors targeting the p38α MAPK pathway for the treatment of inflammatory diseases. The available data clearly demonstrate that this compound is a highly potent and selective inhibitor of p38α, with excellent activity in cellular assays that mimic the inflammatory environment. Its oral bioavailability and efficacy in a preclinical model of rheumatoid arthritis further underscored its potential as a therapeutic agent.

Despite these promising preclinical characteristics, the development of this compound was discontinued. While the specific reasons for this have not been publicly disclosed, the broader landscape of p38 inhibitor development offers some potential insights. Many p38 inhibitors have faced challenges in clinical trials, including lack of efficacy and off-target toxicities. It is possible that unforeseen safety signals emerged during later-stage preclinical toxicology studies of this compound.

References

- 1. US6147080A - Inhibitors of p38 - Google Patents [patents.google.com]

- 2. biopharmadive.com [biopharmadive.com]

- 3. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiercepharma.com [fiercepharma.com]

- 5. US11154543B2 - P38 MAP kinase inhibitors for wound healing - Google Patents [patents.google.com]

The Selective Inhibition of p38 MAPK Isoforms by AMG-548: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AMG-548, a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress, making them a key therapeutic target for a range of inflammatory diseases. Understanding the precise interaction of inhibitors like this compound with the different p38 isoforms—p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13)—is critical for developing targeted therapies with improved efficacy and reduced off-target effects.

Quantitative Selectivity Profile of this compound

This compound demonstrates a high degree of selectivity for the p38α isoform. The inhibitory activity, expressed as the inhibition constant (Ki), reveals a sub-nanomolar affinity for p38α, with significantly lower affinity for the other isoforms, particularly γ and δ. This selectivity is crucial as the α isoform is considered the primary mediator of the inflammatory response.[1][2]

The compound is a potent and selective inhibitor of p38α with a Ki of 0.5 nM.[3] It shows slight selectivity over p38β (Ki=36 nM) and demonstrates over 1000-fold selectivity against p38γ (Ki=2600 nM) and p38δ (Ki=4100 nM).[3][4] This profile underscores its utility as a specific tool for interrogating p38α-driven signaling.

Table 1: this compound Inhibition Constants (Ki) Across p38 Isoforms

| Target Isoform | Ki (nM) | Fold Selectivity vs. p38α |

| p38α (MAPK14) | 0.5 | 1x |

| p38β (MAPK11) | 3.6 - 36 | ~7-72x |

| p38γ (MAPK12) | 2600 | ~5200x |

| p38δ (MAPK13) | 4100 | ~8200x |

Data compiled from multiple sources.[3][4][5]

Beyond the p38 family, this compound has shown modest activity against JNK2 (Ki=39 nM) and JNK3 (Ki=61 nM).[4] It has also been reported to inhibit Wnt signaling through direct inhibition of Casein kinase 1 (CK1) isoforms δ and ε.[4][5] In a more physiologically relevant context, this compound is extremely potent in inhibiting TNFα production stimulated by lipopolysaccharide (LPS) in human whole blood, with a reported IC50 of 3 nM.[3][4]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by cellular stressors and inflammatory cytokines.[6][7] This activation begins with a MAP kinase kinase kinase (MAP3K), such as TAK1 or ASK1, which phosphorylates and activates a MAP kinase kinase (MAP2K), predominantly MKK3 and MKK6.[8] These MAP2Ks then dually phosphorylate a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38 MAPKs, leading to their activation.[6] Once active, p38 kinases phosphorylate a variety of downstream targets, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, regulating the expression of inflammatory cytokines and other stress-response genes.[8] this compound acts by directly inhibiting the kinase activity of p38α, thereby blocking this downstream signaling.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. AMG 548 | p38 MAPK | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

The Role of AMG-548 in Inflammatory Cytokine Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that responds to stress stimuli and drives inflammation.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on inflammatory cytokine production, and the experimental methodologies used to ascertain these effects.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively targeting the p38α MAPK. The p38 MAPK family, consisting of isoforms α, β, γ, and δ, is integral to the inflammatory process.[1] By inhibiting p38α, this compound effectively disrupts the downstream signaling that leads to the biosynthesis of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1 beta (IL-1β) at both the transcriptional and translational levels.[2]

Quantitative Data on Kinase Selectivity and Cytokine Inhibition

The efficacy of this compound is underscored by its high selectivity for p38α over other kinases and its potent inhibition of inflammatory cytokine production. The following tables summarize the key quantitative data available for this compound.

Table 1: Kinase Inhibitory Potency of this compound

| Kinase Target | Inhibition Constant (Ki) |

| p38α | 0.5 nM[1][4] |

| p38β | 3.6 nM[1] |

| p38γ | 2,600 nM[1][4] |

| p38δ | 4,100 nM[1][4] |

| JNK1 | 11,480 nM[1] |

| JNK2 | 39 nM[1][4] |

| JNK3 | 61 nM[1][4] |

This table illustrates the high selectivity of this compound for p38α, with significantly lower affinity for other p38 isoforms and modest interaction with JNK kinases.

Table 2: In Vitro Inhibition of Inflammatory Cytokine Production by this compound

| Cytokine | Stimulus | Assay System | IC50 |

| TNFα | Lipopolysaccharide (LPS) | Human Whole Blood | 3 nM[1][4] |

| IL-1β | Lipopolysaccharide (LPS) | Human Whole Blood | 7 nM[1][4] |

| IL-8 | Tumor Necrosis Factor-alpha (TNFα) | Human Whole Blood | 0.7 nM[1][4] |

| IL-6 | Interleukin-1 beta (IL-1β) | Human Whole Blood | 1.3 nM[1][4] |

This table demonstrates the potent inhibitory effect of this compound on the production of several key inflammatory cytokines in a physiologically relevant human whole blood assay.

Signaling Pathway of this compound Action

The following diagram illustrates the simplified signaling cascade leading to inflammatory cytokine production and the point of intervention by this compound.

Caption: p38α MAPK signaling pathway and this compound inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general protocol for a key experiment used to characterize the activity of this compound.

Protocol: In Vitro Human Whole Blood Assay for Cytokine Inhibition

-

Objective: To determine the potency of this compound in inhibiting the production of inflammatory cytokines in a human whole blood matrix.

-

Materials:

-

Freshly drawn human whole blood from healthy donors.

-

This compound stock solution (in DMSO).

-

Lipopolysaccharide (LPS) from E. coli (for TNFα and IL-1β induction).

-

Recombinant human TNFα (for IL-8 induction).

-

Recombinant human IL-1β (for IL-6 induction).

-

Phosphate-buffered saline (PBS).

-

RPMI 1640 cell culture medium.

-

ELISA kits for human TNFα, IL-1β, IL-8, and IL-6.

-

96-well cell culture plates.

-

CO2 incubator.

-

-

Methodology:

-

Prepare serial dilutions of this compound in RPMI 1640 medium.

-

Dispense 180 µL of human whole blood into each well of a 96-well plate.

-

Add 10 µL of the diluted this compound or vehicle control (DMSO in RPMI 1640) to the respective wells and pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.

-

Prepare the stimulating agent (LPS, TNFα, or IL-1β) at 10x the final desired concentration in RPMI 1640.

-

Add 10 µL of the stimulating agent to the appropriate wells. Include unstimulated control wells.

-

Incubate the plates for 4-24 hours (optimize for each cytokine) at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plates to pellet the blood cells.

-

Collect the plasma supernatant for cytokine analysis.

-

Quantify the concentration of each cytokine (TNFα, IL-1β, IL-8, IL-6) in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production for each concentration of this compound relative to the vehicle-treated, stimulated control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

-

Caption: Workflow for in vitro cytokine inhibition assay.

In Vivo Efficacy

Beyond its potent in vitro activity, this compound has demonstrated significant efficacy in animal models of inflammatory diseases. It has been shown to be protective in mice against LPS-induced TNFα production and effective in rat models of collagen-induced and adjuvant-induced arthritis.[1] These findings highlight the translational potential of this compound from in vitro cytokine inhibition to in vivo anti-inflammatory effects.

Conclusion

This compound is a highly potent and selective inhibitor of p38α MAPK that effectively suppresses the production of key inflammatory cytokines. Its well-characterized mechanism of action, supported by robust in vitro and in vivo data, establishes it as a significant molecule of interest for the development of novel anti-inflammatory therapeutics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

The Potent and Selective p38α MAPK Inhibitor: A Technical Overview of AMG-548

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMG-548, a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) signaling pathway. This document consolidates available preclinical data, outlines detailed experimental methodologies for key assays, and visualizes the intricate signaling pathways and experimental workflows.

Core Concepts: this compound and the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[1] Activation of this pathway, particularly the p38α isoform, plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] Consequently, inhibitors of p38α MAPK have been pursued as therapeutic agents for a range of inflammatory diseases.[2]

This compound, developed by Amgen, emerged as a highly potent and selective small molecule inhibitor of p38α MAPK.[2][3] Preclinical studies have demonstrated its ability to effectively suppress the production of key inflammatory mediators, highlighting its therapeutic potential.[4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against p38 MAPK isoforms and a broader panel of kinases, as well as its functional potency in a cellular context.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | Inhibition Constant (Ki) (nM) |

| p38α (MAPK14) | 0.5[4] |

| p38β (MAPK11) | 3.6[5] |

| p38γ (MAPK12) | 2600[5] |

| p38δ (MAPK13) | 4100[5] |

| JNK2 (MAPK9) | 39 |

| JNK3 (MAPK10) | 61 |

| JNK1 (MAPK8) | 11,480[4] |

| Over 35 other kinases | >1000-fold selectivity |

Table 2: Cellular Inhibitory Activity of this compound

| Assay | IC50 (nM) |

| LPS-stimulated TNF-α production (human whole blood) | 3[6] |

| LPS-stimulated IL-1β production (human whole blood) | 7 |

| TNF-α induced IL-8 production (human whole blood) | 0.7 |

| IL-1β induced IL-6 production (human whole blood) | 1.3 |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the p38α MAPK signaling cascade. The following diagram illustrates the canonical p38 MAPK pathway and the point of intervention by this compound.

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

While the precise, proprietary protocols for the preclinical evaluation of this compound are not publicly available, this section provides detailed, representative methodologies for the key assays used to characterize p38 MAPK inhibitors.

In Vitro p38α Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against purified p38α kinase.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

A stock solution of this compound is prepared in 100% DMSO and serially diluted to create a concentration gradient.

-

Recombinant human p38α enzyme is diluted in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

A substrate solution is prepared containing a specific p38α substrate, such as ATF2, and ATP at a concentration close to its Km for p38α.

-

-

Kinase Reaction:

-

The serially diluted this compound is added to the wells of a 384-well plate.

-

The diluted p38α enzyme is then added to each well.

-

The kinase reaction is initiated by the addition of the substrate/ATP mixture.

-

The plate is incubated at 30°C for a defined period, typically 30-60 minutes, to allow for substrate phosphorylation.

-

-

Signal Detection:

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

The plate is read on a luminometer.

-

-

Data Analysis:

-

The luminescent signal is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

-

Kinase Selectivity Profiling

To determine the selectivity of this compound, its inhibitory activity is assessed against a broad panel of other protein kinases.

Detailed Methodology:

-

Assay Panel: A large panel of purified protein kinases (e.g., >100) is utilized.

-

Inhibition Screening: this compound is typically tested at a fixed, high concentration (e.g., 1 or 10 µM) against each kinase in the panel. The assay format for each kinase is similar to the p38α inhibition assay described above, using the respective optimal substrates and ATP concentrations for each enzyme.

-

Data Expression: The results are expressed as the percentage of inhibition of each kinase's activity at the tested concentration of this compound.

-

Follow-up IC50/Ki Determination: For any kinases that show significant inhibition (e.g., >50%) in the initial screen, a full dose-response curve is generated to determine the precise IC50 or Ki value, as was done for the p38 isoforms and JNKs.

LPS-Stimulated TNF-α Release in Human Whole Blood

This ex vivo assay measures the functional consequence of p38α inhibition by quantifying the reduction in the production of the inflammatory cytokine TNF-α in a physiologically relevant matrix.

Caption: Workflow for a human whole blood TNF-α release assay.

Detailed Methodology:

-

Blood Collection and Preparation:

-

Fresh human venous blood is collected from healthy donors into tubes containing an anticoagulant, typically heparin.

-

The blood is used within 2 hours of collection.

-

-

Compound Treatment:

-

The whole blood is aliquoted into 96-well plates or tubes.

-

Serial dilutions of this compound (or vehicle control) are added to the blood and mixed gently.

-

The samples are pre-incubated with the compound for 30-60 minutes at 37°C.

-

-

Stimulation:

-

Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration that elicits a robust TNF-α response (e.g., 10-100 ng/mL).

-

The samples are then incubated for an additional 4-6 hours at 37°C in a humidified incubator.

-

-

Plasma Collection:

-

Following incubation, the plates or tubes are centrifuged to separate the plasma from the blood cells.

-

The plasma supernatant is carefully collected for analysis.

-

-

TNF-α Quantification:

-

The concentration of TNF-α in the plasma samples is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

The measured TNF-α concentrations are plotted against the corresponding concentrations of this compound.

-

The IC50 value is calculated by fitting the data to a suitable dose-response model.

-

Conclusion

This compound is a potent and highly selective inhibitor of p38α MAPK, demonstrating significant activity in both enzymatic and cellular assays. Its ability to potently inhibit the production of key pro-inflammatory cytokines, such as TNF-α and IL-1β, in a human whole blood assay underscores its potential as a therapeutic agent for inflammatory diseases. The data and methodologies presented in this guide provide a technical foundation for researchers and professionals working on the development of p38 MAPK inhibitors and related signaling pathways. Although clinical development of many p38 inhibitors, including this compound, has faced challenges, the compound remains a valuable tool for dissecting the roles of the p38 MAPK pathway in health and disease.[4]

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p38 MAP kinase inhibitor - Amgen - AdisInsight [adisinsight.springer.com]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

AMG-548: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-548 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase α (p38α). It has demonstrated significant activity in preclinical models of inflammation and has also been identified as an inhibitor of Wnt/β-catenin signaling through off-target effects on Casein Kinase 1 (CK1) isoforms δ and ε. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental protocols relevant to the study of this compound. The information is intended to support researchers and drug development professionals in their investigation of this compound.

Chemical Properties and Data

This compound is a synthetically derived compound with the CAS Number 864249-60-5. Its core structure is a substituted pyrimidinone. The key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 864249-60-5 |

| Molecular Formula | C₂₉H₂₇N₅O |

| Molecular Weight | 461.56 g/mol |

| IUPAC Name | 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. |

| Physical Appearance | Solid |

| Storage | Store at -20°C |

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily acting as a potent inhibitor of p38α and secondarily inhibiting the Wnt/β-catenin signaling pathway.

Inhibition of p38α MAPK Signaling Pathway

This compound is a highly potent and selective inhibitor of p38α, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β). By inhibiting p38α, this compound effectively blocks the downstream signaling events that lead to the expression of these inflammatory mediators.

The inhibitory activity of this compound is highly selective for the α and β isoforms of p38, with significantly lower potency against the γ and δ isoforms.

| Target | Kᵢ (nM) | IC₅₀ (nM) |

| p38α | 0.5 | - |

| p38β | 3.6 | - |

| p38γ | 2600 | - |

| p38δ | 4100 | - |

| LPS-stimulated TNFα (whole blood) | - | 3 |

Note: Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration.

Inhibition of Wnt/β-catenin Signaling Pathway

In addition to its on-target p38α inhibition, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1][2] This inhibition is not a direct effect on the core components of the Wnt pathway but is due to the cross-reactivity of this compound with Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). These kinases are involved in the phosphorylation and subsequent degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway. By inhibiting CK1δ/ε, this compound can modulate Wnt-dependent cellular processes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

General Experimental Workflow

The characterization of a kinase inhibitor like this compound typically follows a multi-step process, from initial synthesis and purification to in vitro and cell-based assays, and finally to in vivo studies.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the synthesis of similar pyrido[2,3-d]pyrimidine structures. The synthesis would likely involve a multi-step process culminating in the coupling of the substituted pyrimidinone core with the (2S)-2-amino-3-phenylpropylamino side chain. Key steps would likely include the formation of the pyrimidine ring, followed by functionalization with the naphthalenyl and pyridinyl groups, and finally, the introduction of the chiral side chain.

p38α Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against p38α kinase.

Materials:

-

Recombinant human p38α enzyme

-

ATF2 (Activating Transcription Factor 2) protein substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer, the p38α enzyme, and the this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Wnt/β-catenin Signaling Inhibition Assay (SuperTOPflash Reporter Assay)

Objective: To assess the inhibitory effect of this compound on Wnt/β-catenin signaling in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

SuperTOPflash reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well plates

Procedure:

-

Co-transfect HEK293T cells with the SuperTOPflash and Renilla luciferase plasmids in a 96-well plate.

-

After 24 hours, replace the media with fresh media containing Wnt3a conditioned media (to stimulate the Wnt pathway) and a serial dilution of this compound (or DMSO for control).

-

Incubate the cells for another 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of Wnt signaling for each concentration of this compound and determine the IC₅₀ value.

LPS-Stimulated TNFα Release in Human Whole Blood

Objective: To evaluate the potency of this compound in inhibiting TNFα production in a more physiologically relevant ex vivo model.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

RPMI 1640 medium

-

96-well plates

-

Human TNFα ELISA kit

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the whole blood, RPMI 1640 medium, and the this compound dilution (or DMSO for control).

-

Stimulate the blood by adding LPS to a final concentration of 100 ng/mL.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

-

Centrifuge the plate to pellet the blood cells and collect the plasma supernatant.

-

Measure the concentration of TNFα in the plasma supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNFα release for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for studying the roles of p38α and Wnt/β-catenin signaling in various biological processes, particularly in the context of inflammation and cancer. Its high potency and selectivity for p38α make it a suitable probe for dissecting the downstream effects of this kinase. The detailed chemical information and experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and similar molecules. Researchers should be mindful of its off-target effects on CK1δ/ε when interpreting experimental results.

References

The p38α Inhibitor AMG-548: A Technical Guide for Studying Cellular Stress Responses

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMG-548, a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). This compound serves as a critical tool for investigating the intricate roles of the p38 MAPK signaling pathway in cellular stress responses, inflammation, and disease. This document details the mechanism of action of this compound, provides quantitative data on its activity, outlines detailed experimental protocols for its use, and presents visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of p38α MAPK Signaling

This compound is a potent and selective, orally active inhibitor of p38α MAPK.[1] The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines, osmotic shock, and ultraviolet light.[2] Activation of this pathway plays a crucial role in regulating inflammatory processes. This compound exhibits high selectivity for the p38α isoform over other p38 isoforms and a wide range of other kinases, making it a precise tool for dissecting p38α-specific functions.[2][3]

Beyond its primary target, this compound has been shown to inhibit Wnt/β-catenin signaling. This off-target effect is not due to direct inhibition of p38 but rather through the inhibition of Casein kinase 1 (CK1) isoforms δ and ε, which are involved in the activation of the Wnt/β-catenin pathway.[1][2]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its effects on cytokine production.

Table 1: Inhibitory Activity of this compound against p38 Isoforms and other Kinases

| Kinase | Kᵢ (nM) | IC₅₀ (nM) |

| p38α | 0.5[1][3] | 0.5[2] |

| p38β | 3.6[3] | 3.6[2] |

| p38γ | 2600[1][3] | 2600[2] |

| p38δ | 4100[1][3] | 4100[2] |

| JNK1 | 11480 | - |

| JNK2 | 39[1] | - |

| JNK3 | 61[1] | - |

Table 2: Inhibitory Activity of this compound on Cytokine Production in Human Whole Blood

| Stimulus | Cytokine Inhibited | IC₅₀ (nM) |

| LPS | TNFα | 3[1][3] |

| LPS | IL-1β | 7 |

| TNFα | IL-8 | 0.7 |

| IL-1β | IL-6 | 1.3 |

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Caption: The Wnt/β-catenin signaling pathway and the off-target inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on cellular stress responses.

p38 MAPK Kinase Assay (In Vitro)

This protocol is adapted from commercially available non-radioactive p38 MAP Kinase Assay Kits.

Objective: To measure the in vitro kinase activity of p38α and the inhibitory effect of this compound.

Materials:

-

Recombinant active p38α enzyme

-

ATF-2 fusion protein (substrate)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

ATP solution

-

This compound

-

Anti-phospho-ATF-2 (Thr71) antibody

-

HRP-conjugated secondary antibody

-

96-well plates

-

Chemiluminescent substrate

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer.

-

In a 96-well plate, add the recombinant p38α enzyme to each well.

-

Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an appropriate stop solution (e.g., EDTA-containing buffer).

-

Coat a separate 96-well plate with a capture antibody for the substrate (e.g., anti-GST if using a GST-tagged ATF-2).

-

Transfer the reaction mixture to the coated plate and incubate to allow the substrate to bind.

-

Wash the wells to remove unbound components.

-

Add the anti-phospho-ATF-2 (Thr71) antibody and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody.

-

After a final wash, add the chemiluminescent substrate and measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

Wnt/β-catenin Reporter Assay

This protocol is based on the widely used TCF/LEF luciferase reporter system.

Objective: To assess the effect of this compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)

-

Wnt3a conditioned medium or recombinant Wnt3a protein

-

This compound

-

Lipofectamine or other transfection reagent

-

Dual-Luciferase Reporter Assay System

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1-2 hours.

-

Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a protein. Include a non-stimulated control.

-

Incubate for an appropriate time (e.g., 16-24 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Determine the effect of this compound on Wnt-induced reporter activity.

LPS-Induced Cytokine Release Assay in Human Whole Blood

Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines in a physiologically relevant ex vivo system.

Materials:

-

Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

RPMI-1640 medium

-

96-well cell culture plates

-

ELISA kits for TNFα, IL-1β, IL-6, and IL-8

-

CO₂ incubator

Procedure:

-

Prepare serial dilutions of this compound in RPMI-1640 medium.

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add fresh human whole blood to each well.

-

Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.

-

Add LPS to the appropriate wells to stimulate cytokine production. Include a non-stimulated control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentrations of TNFα, IL-1β, IL-6, and IL-8 in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the IC₅₀ values for this compound for the inhibition of each cytokine.

Collagen-Induced Arthritis (CIA) in Rats

This is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Objective: To assess the therapeutic effect of this compound on the development and severity of arthritis in a rat model.

Materials:

-

Lewis rats (or another susceptible strain)

-

Bovine type II collagen

-

Incomplete Freund's Adjuvant (IFA)

-

Complete Freund's Adjuvant (CFA) - optional, for some protocols

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers for measuring paw thickness

-

Clinical scoring system for arthritis severity

Procedure:

-

Immunization:

-

Prepare an emulsion of bovine type II collagen in IFA.

-

On day 0, immunize the rats with an intradermal injection of the collagen emulsion at the base of the tail.

-

A booster immunization with collagen in IFA may be given on day 7.

-

-

Treatment:

-

Randomly assign the immunized rats to different treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., methotrexate).

-

Begin oral administration of the assigned treatments daily, starting either prophylactically (before the onset of arthritis) or therapeutically (after the onset of clinical signs).

-

-

Assessment:

-

Monitor the rats daily for the onset and severity of arthritis.

-

Measure the thickness of the hind paws using calipers every 2-3 days.

-

Score the severity of arthritis in each paw based on a clinical scoring system (e.g., 0 = normal, 4 = severe swelling and redness with ankylosis).

-

Monitor body weight as an indicator of general health.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 21-28), euthanize the rats and collect blood for analysis of inflammatory markers and anti-collagen antibodies.

-

Collect the paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

-

Data Analysis:

-

Compare the arthritis scores, paw thickness, and histological parameters between the different treatment groups to evaluate the efficacy of this compound.

-

Experimental Workflow

The following diagram outlines a general workflow for evaluating the effects of this compound on cellular stress responses.

Caption: A general experimental workflow for the evaluation of this compound.

Clinical Development

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound in the context of cellular stress-related diseases such as cancer or inflammatory disorders. The clinical trial data found in public registries for compounds with similar numerical designations, such as VX-548, pertain to different molecules with distinct mechanisms of action. Researchers are advised to consult the latest clinical trial databases for any potential future updates on the clinical development of this compound.

References

AMG-548: A Potent and Selective Tool for Kinase Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

AMG-548 is a potent and selective, orally active small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] Its high affinity and selectivity for p38α make it a valuable tool for dissecting the roles of this key signaling protein in various cellular processes, including inflammation and cell stress responses. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, its effects on cellular signaling pathways, and detailed protocols for its use in key in vitro and in vivo experiments.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating its high potency and selectivity for p38α. The following tables summarize the key quantitative data available for this compound.

| Target Kinase | Inhibition Constant (Ki) (nM) | Reference |

| p38α (MAPK14) | 0.5 | [1] |

| p38β (MAPK11) | 3.6 - 36 | [1] |

| p38γ (MAPK12) | 2600 | [1] |

| p38δ (MAPK13) | 4100 | [1] |

| JNK2 | 39 | [1] |

| JNK3 | 61 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound against p38 Isoforms and other Kinases. This table showcases the high selectivity of this compound for the α and β isoforms of p38 MAPK.

| Cellular Assay | IC50 (nM) | Reference |

| LPS-stimulated TNFα release in human whole blood | 3 | [1] |

| LPS-stimulated IL-1β release in human whole blood | 7 | [1] |

| TNFα-induced IL-8 release in human whole blood | 0.7 | [1] |

| IL-1β-induced IL-6 release in human whole blood | 1.3 | [1] |

Table 2: Cellular Activity of this compound. This table highlights the potent anti-inflammatory effects of this compound in a physiologically relevant human whole blood assay.

Signaling Pathways Modulated by this compound

This compound primarily targets the p38α MAPK signaling pathway. However, it also exhibits off-target effects on the Wnt/β-catenin signaling pathway through its inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[1][2]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[3][4][5][6][7] Activation of this pathway leads to the phosphorylation of a wide range of downstream substrates, including other kinases and transcription factors, ultimately regulating processes such as inflammation, apoptosis, and cell differentiation. This compound, by selectively inhibiting p38α, serves as a powerful tool to investigate the specific roles of this isoform in these cellular events.

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis.[8][9][10][11][12] In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" that includes Axin, APC, GSK3β, and CK1. Upon Wnt binding to its receptor, this complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression. This compound has been shown to inhibit this pathway by directly inhibiting the δ and ε isoforms of CK1.[2]

Caption: Wnt/β-catenin signaling pathway and the off-target inhibition by this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro potency of this compound against a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., p38α, CK1δ/ε)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

-

Add 2 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of the purified kinase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of product formed using a suitable detection method. For the ADP-Glo™ assay, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.[13]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Whole Blood LPS-Stimulated TNF-α Release Assay

This assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant setting.[14][15][16][17][18][19][20][21]

Materials:

-

Freshly drawn human whole blood collected in sodium heparin tubes

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

-

This compound stock solution (in DMSO)

-

RPMI 1640 medium

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

Procedure:

-

Prepare serial dilutions of this compound in RPMI 1640 medium.

-

In a 96-well plate, add 20 µL of the diluted this compound or vehicle (DMSO).

-

Add 160 µL of fresh human whole blood to each well.

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.

-

Prepare a working solution of LPS in RPMI 1640 medium.

-

Add 20 µL of the LPS solution to each well to a final concentration of 10-100 ng/mL. For the unstimulated control, add 20 µL of RPMI 1640 medium.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 1,500 rpm for 10 minutes to pellet the blood cells.

-

Carefully collect the plasma supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release for each this compound concentration and determine the IC50 value.

Wnt/β-catenin Luciferase Reporter Gene Assay

This cell-based assay is used to assess the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.[22][23][24][25][26]

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPflash and FOPflash luciferase reporter plasmids (or a commercially available TCF/LEF reporter kit)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Wnt3a conditioned medium or recombinant Wnt3a

-

This compound stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

96-well cell culture plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

Allow the cells to adhere for another 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the diluted this compound or vehicle for 1-2 hours.

-

Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a for 16-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of Wnt signaling for each this compound concentration and determine the IC50 value.

Collagen-Induced Arthritis (CIA) in Rats

This in vivo model is widely used to evaluate the efficacy of anti-inflammatory compounds for the treatment of rheumatoid arthritis.[27][28][29][30]

Materials:

-

Male Lewis or Dark Agouti rats (8-10 weeks old)

-

Bovine or porcine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulation for oral administration

-

Vehicle control for oral administration

-

Calipers for measuring paw thickness

-

Anesthesia

Procedure:

-

Induction of Arthritis:

-

Prepare an emulsion of type II collagen in CFA (1:1 v/v).

-

On day 0, immunize each rat with an intradermal injection of the emulsion at the base of the tail.

-

On day 7, boost the immunization with an intradermal injection of an emulsion of type II collagen in IFA.

-

-

Monitoring of Disease Progression:

-

Beginning around day 10, monitor the rats daily for the onset and severity of arthritis.

-

Clinical signs include erythema, swelling, and loss of function of the paws.

-

Measure the thickness of the hind paws daily using calipers.

-

Assign a clinical score to each paw based on the severity of inflammation (e.g., 0 = normal, 4 = severe swelling and redness of the entire paw).

-

-

Treatment:

-

Once clinical signs of arthritis are evident (e.g., a clinical score of ≥ 1), randomize the animals into treatment and control groups.

-

Administer this compound or vehicle orally once or twice daily at the desired dose.

-

-

Evaluation of Efficacy:

-

Continue to monitor paw thickness and clinical scores daily throughout the treatment period (typically 14-21 days).

-

At the end of the study, euthanize the animals and collect paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.

-

Blood samples can also be collected to measure inflammatory biomarkers.

-

-

Data Analysis:

-

Compare the changes in paw thickness and clinical scores between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.

-

Analyze the histological data to assess the protective effects of this compound on joint integrity.

-

Experimental Workflow for Characterizing this compound

The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a kinase research tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. sinobiological.com [sinobiological.com]

- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 11. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 13. promega.jp [promega.jp]

- 14. med.virginia.edu [med.virginia.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. rivm.nl [rivm.nl]

- 17. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hooke - Contract Research - Ex vivo whole-blood LPS stimulation [hookelabs.com]

- 20. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. assaygenie.com [assaygenie.com]

- 26. scielo.br [scielo.br]

- 27. chondrex.com [chondrex.com]

- 28. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. inotiv.com [inotiv.com]

- 30. researchgate.net [researchgate.net]

AMG-548: A Technical Guide to its Inhibition of TNF-α Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of AMG-548, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), and its profound impact on the synthesis of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways modulated by this compound.

Core Mechanism of Action: Selective p38α Inhibition

This compound is an orally active small molecule that demonstrates high-affinity binding to the p38α MAPK isoform.[1] The p38 MAPK family, consisting of α, β, γ, and δ isoforms, plays a crucial role in cellular responses to stress and inflammatory stimuli.[2] Specifically, the p38α isoform is a key regulator of the biosynthesis of TNF-α and other pro-inflammatory cytokines at both the transcriptional and translational levels.[3] this compound exhibits significant selectivity for p38α, with a reported inhibitory constant (Ki) of 0.5 nM.[1] Its selectivity over other p38 isoforms and a wide range of other kinases minimizes off-target effects, making it a valuable tool for targeted research and therapeutic development.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory activities of this compound.

Table 1: Inhibitory Activity of this compound against p38 MAPK Isoforms and Other Kinases

| Target Kinase | Ki (nM) | Selectivity vs. p38α |

| p38α | 0.5 | - |

| p38β | 36 | 72-fold |

| p38γ | 2600 | >5000-fold |

| p38δ | 4100 | >8000-fold |

| JNK2 | 39 | 78-fold |

| JNK3 | 61 | 122-fold |

Data sourced from MedchemExpress.[1]

Table 2: Inhibitory Concentration (IC50) of this compound on Cytokine Production in Human Whole Blood